7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-13(11)18-20-16(25-21-18)9-22-14-7-6-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOADWNALHMRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound has diverse applications across various scientific disciplines:
Chemistry: : It can serve as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Medicine: : Its unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : May be utilized in the synthesis of specialty chemicals or advanced materials.
Mechanism of Action
Similar Compounds
7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
7-chloro-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
Uniqueness
The presence of the specific o-tolyl group in the compound gives it unique steric and electronic properties.
This uniqueness may lead to different biological activities and reactivity compared to similar compounds.
That’s all I have to say about 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one! Hope you find it useful.
Biological Activity
The compound 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Oxadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The particular structure of This compound suggests potential interactions with various biological targets.
Anticancer Activity
-
Mechanisms of Action
- The anticancer mechanisms attributed to oxadiazole derivatives often involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. These include:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and increased apoptosis in cancer cells.
- Thymidylate Synthase : A crucial enzyme in DNA synthesis that is often targeted in cancer therapy.
- Telomerase : Its inhibition can result in telomere shortening and subsequent cell senescence or apoptosis .
- The anticancer mechanisms attributed to oxadiazole derivatives often involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. These include:
-
Research Findings
- Studies have shown that compounds similar to the target compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines, indicating moderate activity .
- The structural modifications in oxadiazole derivatives can enhance their bioactivity. For example, hybridization with other pharmacophores has been shown to improve anticancer efficacy by targeting multiple cellular pathways .
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
| Study | Compound | Activity | Cell Lines Tested |
|---|---|---|---|
| 1 | Anticancer | HT-29, GXF 251, LXFA 629 | |
| Various | Antiproliferative | Multiple cancer types | |
| N-(2-chloro-4-methylphenyl) | Antimicrobial | Not specified |
Structural Insights
The unique structure of This compound allows for interactions with nucleic acids and proteins involved in cancer progression. The presence of the oxadiazole ring enhances its potential as a bioisostere for more traditional drug scaffolds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
4-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structural Difference : The oxadiazole ring is substituted with a 4-bromophenyl group instead of o-tolyl.
- Impact : Bromine’s electron-withdrawing nature may reduce electron density on the oxadiazole ring compared to the electron-donating methyl group in o-tolyl. This could alter binding interactions in biological targets (e.g., enzymes or receptors) and affect solubility .
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Structural Difference: Replaces the benzoxazinone core with a phthalazinone scaffold and substitutes the oxadiazole with a 3-chlorophenyl group.
- The 3-chlorophenyl group may confer distinct electronic and steric effects compared to o-tolyl .
- Molecular Weight : 400.8 g/mol (vs. ~385.8 g/mol for the target compound, estimated from similar analogs) .
Heterocycle Core Modifications
7-Chloro-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 36)
- Structural Difference : The 1,2,4-oxadiazole is replaced with a 5-methylisoxazole ring.
- Impact: Isoxazole’s reduced stability compared to oxadiazole might affect metabolic longevity. However, the methyl group could improve membrane permeability.
- Synthesis Yield: 70% for the benzoxazinone intermediate, indicating efficient cyclization .
Substituent Position and Electronic Effects
- o-Tolyl vs. Para-substituted analogs (e.g., 4-bromophenyl) lack this steric effect but may exhibit stronger electronic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
